molecular formula C23H22O6 B14936553 7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one

7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one

Cat. No.: B14936553
M. Wt: 394.4 g/mol
InChI Key: HTEQNXABTWOGIZ-UHFFFAOYSA-N
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Description

The compound 7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one is a complex organic molecule that features a unique combination of benzodioxepin and chromenone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxepin moiety, followed by its attachment to the chromenone structure through an oxoethoxy linker. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.

    Reduction: The benzodioxepin ring can be reduced to form dihydro derivatives.

    Substitution: Functional groups on the benzodioxepin or chromenone rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenone moiety can yield quinone derivatives, while reduction of the benzodioxepin ring can produce dihydro derivatives.

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol: Shares the benzodioxepin structure but differs in functional groups.

    (2S)-2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-{2-[(methylcarbamoyl)amino]-2-oxoethyl}pyrrolidinium: Contains a similar benzodioxepin moiety but has a different overall structure.

Uniqueness

The uniqueness of 7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one lies in its combination of benzodioxepin and chromenone structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H22O6

Molecular Weight

394.4 g/mol

IUPAC Name

7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-ethyl-8-methylchromen-2-one

InChI

InChI=1S/C23H22O6/c1-3-15-12-22(25)29-23-14(2)19(8-6-17(15)23)28-13-18(24)16-5-7-20-21(11-16)27-10-4-9-26-20/h5-8,11-12H,3-4,9-10,13H2,1-2H3

InChI Key

HTEQNXABTWOGIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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